molecular formula C10H18ClNO B2955168 2-chloro-N-(cyclohexylmethyl)propanamide CAS No. 596807-98-6

2-chloro-N-(cyclohexylmethyl)propanamide

Cat. No.: B2955168
CAS No.: 596807-98-6
M. Wt: 203.71
InChI Key: MMDLAOWBVVETGY-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₀H₁₈ClNO (molecular weight: 203.71 g/mol), and it is utilized in pharmaceutical synthesis and as a chemical intermediate. The compound’s structure combines a reactive chloro group at the C2 position of the propanamide backbone with a lipophilic cyclohexylmethyl substituent, which enhances its biological activity and binding affinity in certain applications .

Properties

IUPAC Name

2-chloro-N-(cyclohexylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDLAOWBVVETGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclohexylmethyl)propanamide typically involves the reaction of cyclohexylmethylamine with 2-chloropropanoyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclohexylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(cyclohexylmethyl)propanamide is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclohexylmethyl)propanamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from :

The cyclohexylmethyl motif significantly enhances inhibitory capacity in bacterial neuraminidase (BNA) assays. For example:

Compound Parent Structure IC₅₀ (µM) Activity Enhancement
Compound 1 (cyclohexylmethyl derivative) Luteolin 0.05 88-fold vs. parent
Luteolin 4.4
Compound 2 (cyclohexylmethyl derivative) Eriodyctiol 0.07 250-fold vs. parent
Eriodyctiol 17.8

The cyclohexylmethyl group improves hydrophobic interactions with enzyme active sites, contributing to superior potency compared to hydroxylated parent flavonoids .

Comparison with Other Propanamide Derivatives:
  • 2-Chloro-N-(4-methylphenyl)propanamide (CNMP) :

    • Studied in continuous crystallization processes ().
    • Lacks the cyclohexylmethyl group but shares the chloro-propanamide core.
    • Used as an intermediate in α-thio-β-chloroacrylamide synthesis, highlighting the role of chloro-substitution in reactivity .
  • 2-Chloro-N-(3-fluoro-4-methylphenyl)propanamide :

    • Synthesized with a fluoro-methylphenyl substituent (37% yield, ).
    • The electron-withdrawing fluorine atom may alter electronic properties compared to the cyclohexylmethyl group, affecting solubility or target binding .
  • 2-Chloro-N,N-dimethylpropanamide: Replaces the cyclohexylmethyl group with dimethylamino (CAS: 10397-68-9). Reduced steric bulk may decrease membrane permeability or target specificity compared to cyclohexylmethyl derivatives .
Crystallization and Process Optimization:
  • CNMP () was crystallized using a single-stage MSMPR crystallizer, achieving high purity.
Stability and Handling:
  • 2-Chloro-N-(2-methylphenyl)propanamide : Safety data () indicates stringent handling requirements (e.g., artificial respiration if inhaled). Similar precautions likely apply to the cyclohexylmethyl analogue due to shared chloro-propanamide reactivity .

Role of Chlorine and Substituent Effects

  • "Magic Chloro" Effect : Chlorine atoms enhance binding via halogen bonding and metabolic stability (). This is critical in 2-chloro-N-(cyclohexylmethyl)propanamide’s design .
  • Cyclohexylmethyl vs. Aromatic Substituents :
    • Cyclohexylmethyl provides conformational flexibility and lipophilicity, improving membrane penetration.
    • Aromatic substituents (e.g., 4-methylphenyl in CNMP) may favor π-π stacking but reduce solubility .

Biological Activity

2-Chloro-N-(cyclohexylmethyl)propanamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a chloro group and a cyclohexylmethyl moiety, which are significant for its biological interactions. The structural formula can be represented as follows:

Chemical Formula C11H16ClN\text{Chemical Formula C}_{11}\text{H}_{16}\text{ClN}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloro group enables nucleophilic substitution reactions, while the cyclohexylmethyl group contributes to binding affinity and specificity.

Potential Targets

  • Enzymes : It may act as an inhibitor or modulator of certain enzymes.
  • Receptors : The compound's structure allows for interaction with various receptors, potentially influencing signaling pathways involved in pain and inflammation.

In Vitro Studies

Studies have shown that this compound exhibits significant activity against certain biological targets. For instance, it has been noted for its potential role in enzyme inhibition, which can lead to therapeutic applications in pain management and inflammation control.

Case Studies

  • TRPV1 Receptor Interaction : Research indicates that compounds structurally similar to this compound can act as TRPV1 antagonists, which are crucial in pain signaling pathways. These studies highlight the compound’s potential analgesic effects through TRPV1 modulation .
  • Cytotoxicity Assays : In studies assessing the cytotoxic effects of related compounds, it was found that modifications in the chemical structure could enhance or diminish activity against specific cancer cell lines . This suggests that this compound might be optimized for improved efficacy in cancer therapy.

Data Table: Biological Activity Summary

Activity TypeTargetEffectReference
Enzyme InhibitionVarious enzymesPotential inhibition
Receptor InteractionTRPV1Antagonistic effects
CytotoxicityCancer cell linesVariable cytotoxic effects

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